REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[C:3]=1[CH2:4][NH:5][CH:6]([CH2:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8]>CC(O)=O>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][CH:6]([NH:5][CH2:4][C:3]2[C:21]([Cl:25])=[CH:22][CH:23]=[CH:24][C:2]=2[Cl:1])[C:7]([O:9][CH3:10])=[O:8])=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CNC(C(=O)OC)CC2=CC=C(C=C2)[N+](=O)[O-])C(=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
PtO2 hydrate
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then applied at RT
|
Type
|
CUSTOM
|
Details
|
consumed after 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
is then applied at RT
|
Type
|
CUSTOM
|
Details
|
consumed after 5-10 min
|
Duration
|
7.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
is again applied at RT
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered over celite under nitrogen
|
Type
|
WASH
|
Details
|
washed with CH3COOH
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
ADDITION
|
Details
|
AcOEt (200 ml) is added to the residue
|
Type
|
WASH
|
Details
|
this organic phase is washed three times with saturated NaHCO3 (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)CC(C(=O)OC)NCC1=C(C=CC=C1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |